3-(Dimethylamino)-1-[2-(pyridin-3-yl)-1,3-thiazol-5-yl]prop-2-en-1-one
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Overview
Description
3-(Dimethylamino)-1-[2-(pyridin-3-yl)-1,3-thiazol-5-yl]prop-2-en-1-one is a synthetic organic compound that features a combination of pyridine, thiazole, and enone functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Dimethylamino)-1-[2-(pyridin-3-yl)-1,3-thiazol-5-yl]prop-2-en-1-one typically involves multi-step organic reactions. One common method includes:
Formation of the Thiazole Ring: Starting with a suitable thioamide and an α-haloketone to form the thiazole ring.
Pyridine Attachment: Coupling the thiazole intermediate with a pyridine derivative through a cross-coupling reaction.
Enone Formation: Introducing the enone functionality via aldol condensation or similar reactions.
Industrial Production Methods
Industrial production methods may involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions (temperature, pressure, solvents), and employing catalysts to increase yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the enone moiety, leading to the formation of epoxides or other oxidized derivatives.
Reduction: Reduction reactions can target the enone or pyridine rings, resulting in the formation of saturated or partially saturated products.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the pyridine and thiazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions (e.g., acidic, basic, or neutral).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield epoxides, while reduction could produce alcohols or alkanes.
Scientific Research Applications
Chemistry
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Biological Probes: Utilized in the development of probes for studying biological processes.
Medicine
Drug Development: Investigated for potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry
Material Science: Explored for use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(Dimethylamino)-1-[2-(pyridin-3-yl)-1,3-thiazol-5-yl]prop-2-en-1-one depends on its specific application. For instance, in medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or activation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
3-(Dimethylamino)-1-[2-(pyridin-2-yl)-1,3-thiazol-5-yl]prop-2-en-1-one: Similar structure with a different position of the pyridine ring.
3-(Dimethylamino)-1-[2-(pyridin-4-yl)-1,3-thiazol-5-yl]prop-2-en-1-one: Another isomer with the pyridine ring in the 4-position.
Properties
Molecular Formula |
C13H13N3OS |
---|---|
Molecular Weight |
259.33 g/mol |
IUPAC Name |
3-(dimethylamino)-1-(2-pyridin-3-yl-1,3-thiazol-5-yl)prop-2-en-1-one |
InChI |
InChI=1S/C13H13N3OS/c1-16(2)7-5-11(17)12-9-15-13(18-12)10-4-3-6-14-8-10/h3-9H,1-2H3 |
InChI Key |
JXEBGCXQSYPOJX-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C=CC(=O)C1=CN=C(S1)C2=CN=CC=C2 |
Origin of Product |
United States |
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